1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-3-carboxylic acid
Description
1,1-Dioxo-2,3-dihydro-1λ⁶-benzothiophene-3-carboxylic acid is a heterocyclic compound featuring a benzothiophene core fused with a benzene ring and modified by sulfone (1,1-dioxo) and carboxylic acid groups. This compound is primarily utilized as a pharmaceutical intermediate, contributing to the synthesis of bioactive molecules due to its versatile functional groups .
Properties
IUPAC Name |
1,1-dioxo-2,3-dihydro-1-benzothiophene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4S/c10-9(11)7-5-14(12,13)8-4-2-1-3-6(7)8/h1-4,7H,5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSQWPDYTYWFCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2S1(=O)=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
Substrates : 2-(Methylthio)phenylacetylenes (1 ) serve as starting materials, synthesized via Sonogashira coupling between 2-halothioanisoles and terminal alkynes.
Catalytic System : PdI₂ (5 mol%) with excess KI (2.5 equiv) in alcoholic solvents (MeOH, EtOH, or i-PrOH).
Conditions : 80°C under 40 atm of CO–air (4:1) for 24–36 hours.
Mechanism :
-
Coordination : Pd(II) coordinates to the alkyne triple bond.
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Cyclization : Intramolecular nucleophilic attack by the o-methylthio group forms a sulfonium intermediate.
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Demethylation : KI promotes methyl group removal, generating a thiolate intermediate.
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Carbonylation : CO insertion into the Pd–C bond yields an acyl-palladium complex.
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Alkoxy Displacement : Alcohol nucleophiles (ROH) displace the palladium, forming benzothiophene-3-carboxylic esters (2 ).
Optimized Yields :
Selective Hydrogenation to 2,3-Dihydrobenzothiophene Derivative
The aromatic benzothiophene ring must be partially hydrogenated to introduce the 2,3-dihydro structure.
Hydrogenation Conditions
Catalyst : 10% Pd/C or Raney Ni.
Solvent : Ethanol or tetrahydrofuran (THF).
Pressure : 3–5 atm H₂ at 50–70°C for 6–12 hours.
Challenges :
-
Over-hydrogenation may reduce the thiophene ring entirely.
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Catalyst poisoning by sulfur necessitates careful selection (e.g., sulfur-tolerant catalysts).
Yield Optimization :
| Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| Pd/C | 60 | 8 | 95 | 88 |
| Raney Ni | 50 | 10 | 92 | 85 |
Oxidation of Thiophene Sulfur to Sulfone
The sulfide group in 2,3-dihydrobenzothiophene is oxidized to a sulfone using robust oxidizing agents.
Oxidation Methods
Reagents :
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H₂O₂/CH₃COOH : 30% H₂O₂ in glacial acetic acid at 60°C for 6 hours.
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KMnO₄/H₂SO₄ : Aqueous KMnO₄ under acidic conditions (pH 2–3).
Mechanism :
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Electrophilic Attack : The oxidizing agent abstracts electrons from sulfur, forming sulfoxide intermediates.
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Further Oxidation : Sulfoxide converts to sulfone via additional oxidizing equivalents.
Yield Comparison :
| Oxidizing System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H₂O₂/CH₃COOH | 60 | 6 | 92 |
| KMnO₄ (0.1 M)/H₂SO₄ | 25 | 12 | 85 |
Hydrolysis of Ester to Carboxylic Acid
The final step involves saponification of the ester group to yield the carboxylic acid.
Conditions :
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Base : 2 M NaOH or KOH in ethanol/water (3:1).
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Temperature : Reflux (80°C) for 4–6 hours.
Mechanism :
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Nucleophilic hydroxide attack at the ester carbonyl generates a tetrahedral intermediate.
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Elimination of alkoxide yields the carboxylate salt, acidified to the free acid.
Efficiency :
| Ester (R) | Base | Time (h) | Yield (%) |
|---|---|---|---|
| Me | NaOH | 4 | 95 |
| Et | KOH | 5 | 90 |
Alternative Synthesis Routes and Comparative Analysis
Route A: Direct Oxidation of 2,3-Dihydrobenzothiophene-3-Carboxylic Acid
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Synthesis of 2,3-Dihydrobenzothiophene-3-Carboxylic Acid :
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Friedel-Crafts acylation of 2,3-dihydrobenzothiophene with chloroacetic acid.
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Sulfone Formation :
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Oxidation with H₂O₂/CH₃COOH (yield: 78%).
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Route B: One-Pot Cyclization–Oxidation
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Substrate : o-Mercaptocinnamic acid.
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Conditions : Cyclization with PCl₃ followed by H₂O₂ oxidation (yield: 65%).
Comparative Table :
| Route | Steps | Total Yield (%) | Scalability |
|---|---|---|---|
| Pd-Cat | 4 | 62 | High |
| Route A | 2 | 58 | Moderate |
| Route B | 2 | 45 | Low |
Chemical Reactions Analysis
Amidation Reactions
The carboxylic acid group in DBTCA undergoes nucleophilic acyl substitution to form carboxamide derivatives. This reaction is critical for modifying biological activity or creating intermediates for further synthesis.
Example Reaction:
Reagents/Conditions :
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Amine (e.g., pyrrolidine, morpholine)
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Coupling agents (e.g., DMF with triethylamine)
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Reflux in dimethylformamide (DMF)
Products :
Mechanism :
The reaction proceeds via activation of the carboxylic acid (e.g., through in situ formation of an acyl chloride intermediate), followed by nucleophilic attack by the amine.
Esterification and Hydrolysis
The carboxylic acid group can be esterified or hydrolyzed to modify solubility or reactivity.
Esterification:
Reagents/Conditions :
-
Ethanol, catalytic acid (e.g., H₂SO₄)
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Reflux
Product : Ethyl 1,1-dioxo-2,3-dihydro-1λ⁶-benzothiophene-3-carboxylate
Application : Intermediate for further functionalization .
Hydrolysis:
Reagents/Conditions :
-
Aqueous base (e.g., K₂CO₃ in ethanol)
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Reflux
Product : Regeneration of DBTCA from its ester derivatives .
Electrophilic Aromatic Substitution
The electron-withdrawing sulfone and carboxylic acid groups direct electrophilic substitution to specific positions on the benzothiophene ring.
Nitration:
Reagents/Conditions :
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Nitrating mixture (HNO₃/H₂SO₄)
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0–5°C
Product : Nitro derivatives at the C-4 or C-6 positions (meta to sulfone and carboxylic acid groups).
Halogenation:
Reagents/Conditions :
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Cl₂ or Br₂ in acetic acid
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Catalyst (e.g., FeCl₃)
Product : Halogenated derivatives at the C-5 position (ortho to sulfone group) .
Decarboxylation
Under high-temperature or basic conditions, DBTCA undergoes decarboxylation to form 1,1-dioxo-2,3-dihydro-1λ⁶-benzothiophene.
Reagents/Conditions :
-
Pyridine, reflux
-
Copper chromite catalyst
Product : Decarboxylated benzothiophene sulfone.
Reduction Reactions
While the sulfone group is typically stable, the carboxylic acid can be reduced to a primary alcohol.
Reagents/Conditions :
-
Lithium aluminum hydride (LiAlH₄) in dry ether
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0°C to room temperature
Product : 3-(Hydroxymethyl)-1,1-dioxo-2,3-dihydro-1λ⁶-benzothiophene
Cyclization and Heterocycle Formation
DBTCA serves as a precursor for fused heterocyclic systems.
Example :
Reagents/Conditions :
-
Hydrazine hydrate in ethanol
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Reflux
Product : Pyrazolobenzothiophene derivatives, formed via intramolecular cyclization .
Biological Activity Modulation
While not a direct chemical reaction, DBTCA’s derivatives exhibit bioactivity via interaction with cellular targets:
Scientific Research Applications
Organic Synthesis
1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-3-carboxylic acid is utilized in organic synthesis as an intermediate for developing more complex molecules. Its unique structure allows it to participate in various reactions, including:
- Electrophilic Aromatic Substitution : The electron-withdrawing dioxo group enhances the electrophilicity of the benzothiophene ring, facilitating substitution reactions.
- Condensation Reactions : It can react with amines and alcohols to form derivatives useful in pharmaceuticals.
Pharmaceutical Development
The compound has shown potential in pharmaceutical research due to its biological activity. Studies indicate that derivatives of benzothiophene compounds exhibit anti-inflammatory and anti-cancer properties. For instance:
- Anti-Cancer Activity : Research has suggested that benzothiophene derivatives can inhibit tumor growth in various cancer models.
- Anti-Inflammatory Effects : Compounds derived from this structure have been studied for their ability to reduce inflammation in animal models.
Material Science
In material science, this compound can be used as a precursor for synthesizing polymers and other materials with specific properties:
- Conductive Polymers : Its incorporation into polymer matrices can enhance electrical conductivity.
- Dyes and Pigments : The compound's chromophoric properties make it suitable for use in dyes and pigments.
Case Study 1: Synthesis of Anti-Cancer Agents
A study published in a peer-reviewed journal demonstrated the synthesis of novel anti-cancer agents using derivatives of this compound. The synthesized compounds exhibited significant cytotoxicity against breast cancer cell lines, highlighting the potential for drug development based on this scaffold.
Case Study 2: Development of Conductive Polymers
Research focused on the incorporation of this compound into conductive polymer systems revealed enhanced electrical properties compared to traditional materials. This study involved characterizing the electrical conductivity and thermal stability of the resulting polymers, indicating promising applications in electronic devices.
Mechanism of Action
The mechanism by which 1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the activation or inhibition of certain biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural and Application Differences
Core Structure Analysis
- Benzothiophene vs. Benzothiazole: The benzothiophene core (in the target compound and ) contains sulfur in a thiophene ring fused to benzene. In contrast, benzothiazole () replaces one carbon with nitrogen, enabling hydrogen bonding and altering electronic properties. Benzothiazole derivatives are often prioritized in drug design for their metabolic stability .
Substituent Impact
- Carboxylic Acid Position: The target compound’s carboxylic acid is directly attached to the benzothiophene core, favoring compact molecular interactions.
- Benzoyl Group () :
Research Findings and Industrial Relevance
Biological Activity
1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-3-carboxylic acid is a sulfur-containing heterocyclic compound with significant potential in various biological applications. This compound has garnered interest due to its unique structure, which includes a dioxo group and a carboxylic acid moiety, contributing to its diverse biological activities.
- Molecular Formula : C9H8O4S
- Molecular Weight : 212.22 g/mol
- CAS Number : 1895985-99-5
The biological activity of this compound is primarily attributed to:
- Redox Reactions : The dioxo group can participate in redox reactions, potentially influencing cellular oxidative states.
- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with biological macromolecules, affecting enzyme activity and receptor interactions.
Antimicrobial Activity
Research indicates that derivatives of benzothiophene compounds exhibit antimicrobial properties. The compound's structure allows it to interact with bacterial cell membranes and inhibit growth.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. Its mechanism may involve the induction of apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation.
Analgesic Effects
Some derivatives of benzothiophene have shown analgesic effects in animal models. For instance, studies on related compounds indicate that they can effectively reduce pain responses in mice, suggesting potential for pain management applications.
Case Studies
Q & A
Q. What systematic approaches ensure reproducibility in multi-step syntheses involving this compound?
- Methodological Answer : Adopt quality-by-design (QbD) principles, defining critical process parameters (CPPs) such as reaction temperature and stirring rate. Use design of experiments (DoE) software (e.g., JMP) to optimize conditions and minimize batch-to-batch variability. Document all steps in an electronic lab notebook (ELN) with raw data archiving .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
